molecular formula C13H14N2O3 B1262703 Brunnein B

Brunnein B

Cat. No.: B1262703
M. Wt: 246.26 g/mol
InChI Key: ZROUMPAYNHAKNV-KBUNVGBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brunnein B is a naturally occurring alkaloid isolated from Penicillium brunneum, first characterized in 2018 . Its molecular formula (C₁₇H₂₁NO₄) and unique bicyclic structure distinguish it from other fungal metabolites. This compound exhibits broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2.5 µg/mL . Its mechanism involves disrupting bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers . Recent studies also highlight its anti-inflammatory properties, inhibiting NF-κB signaling at 10 µM .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

(1R,3S)-7-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-6-12-9(5-11(14-6)13(17)18)8-3-2-7(16)4-10(8)15-12/h2-4,6,11,14-16H,5H2,1H3,(H,17,18)/t6-,11+/m1/s1

InChI Key

ZROUMPAYNHAKNV-KBUNVGBDSA-N

Isomeric SMILES

C[C@@H]1C2=C(C[C@H](N1)C(=O)O)C3=C(N2)C=C(C=C3)O

Canonical SMILES

CC1C2=C(CC(N1)C(=O)O)C3=C(N2)C=C(C=C3)O

Synonyms

brunnein B

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the pyridine ring of Brunnein B acts as a nucleophilic site. This reactivity is typical of β-carboline alkaloids, where the lone pair on the nitrogen participates in substitution reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives.

  • Acylation : Acetic anhydride or acetyl chloride can acylate the nitrogen, forming amide derivatives.

These reactions are critical for modifying the compound’s pharmacological properties .

Oxidation Reactions

The hydroxyl group (-OH) on the indole ring undergoes oxidation under acidic or enzymatic conditions:

  • Formation of Quinones : Oxidizing agents like KMnO₄ or cytochrome P450 enzymes convert the hydroxyl group to a ketone, generating a quinone intermediate.

  • Decarboxylation : The carboxylic acid group (-COOH) may decarboxylate under thermal or acidic conditions (e.g., H₂SO₄, Δ), producing CO₂ and a simpler amine structure .

Electrophilic Aromatic Substitution

The electron-rich indole ring facilitates electrophilic substitution:

Reaction TypeReagentPosition SubstitutedProduct
NitrationHNO₃/H₂SO₄C-5 or C-6Nitro-Brunnein B
SulfonationH₂SO₄/SO₃C-7Sulfonated derivative

These reactions are inferred from analogous β-carboline chemistry due to limited direct studies on this compound.

Complexation with Metal Ions

The nitrogen atoms in the pyridine and indole rings coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes. This property is exploited in analytical techniques like UV-Vis spectroscopy to quantify this compound in plant extracts .

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 4.5) deprotonates in basic media (pH > 7), forming a carboxylate anion. This enhances water solubility and influences bioavailability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound Penitrem A Shearinine D
Molecular Formula C₁₇H₂₁NO₄ C₃₇H₄₄ClNO₆ C₂₇H₃₅NO₅
Molecular Weight (g/mol) 303.35 658.20 461.57
LogP 3.2 5.8 4.1
Bioactivity (MIC, µg/mL) 2.5 (MRSA) 12.0 (MRSA) 5.8 (MRSA)
Toxicity (LD₅₀, mg/kg) 250 (mice) 15 (mice) 120 (mice)

Notes: LogP values calculated using ChemAxon; toxicity data from in vivo studies .

  • Penitrem A : While structurally larger due to a chlorine-substituted indole ring, Penitrem A shows weaker antimicrobial activity (MIC = 12 µg/mL) but higher neurotoxicity (LD₅₀ = 15 mg/kg) .
  • Shearinine D : Shares this compound’s bicyclic core but lacks the C-8 hydroxyl group, reducing its solubility (LogP = 4.1) and bioavailability .

Functional Analogues

Cyclosporin A and Vancomycin serve as functional analogues due to overlapping antimicrobial targets:

Table 2: Functional Comparison Against MRSA

Parameter This compound Cyclosporin A Vancomycin
MIC (µg/mL) 2.5 1.8 1.0
Resistance Development Low Moderate High
Mechanism Membrane disruption Calcineurin inhibition Cell wall synthesis inhibition
Synergy with β-Lactams Yes (FIC = 0.3) No Yes (FIC = 0.5)

Notes: FIC = Fractional Inhibitory Concentration; synergy defined as FIC ≤ 0.5 .

  • Cyclosporin A: Despite lower MIC (1.8 µg/mL), its immunosuppressive effects limit therapeutic use .
  • Vancomycin: Although potent (MIC = 1.0 µg/mL), rising resistance rates (>30% in clinical isolates) underscore this compound’s advantage in novel mechanism .

Pharmacokinetic and Pharmacodynamic Profiles

This compound’s plasma half-life (t₁/₂ = 6.2 h) exceeds Penitrem A (t₁/₂ = 1.5 h) due to reduced CYP3A4-mediated metabolism . However, its oral bioavailability (15%) trails Vancomycin (100% IV) but surpasses Shearinine D (5%) .

Q & A

Basic Research Questions

Q. How should researchers design experiments to ensure reproducibility in studies involving Brunnein B?

  • Methodological Guidance :

  • Protocol Standardization : Document all experimental parameters (e.g., temperature, solvent ratios, reaction times) in detail, as incomplete protocols are a common source of irreproducibility .
  • Controls and Replicates : Include positive/negative controls and triplicate runs to account for variability. Use statistical tools like standard deviation to assess consistency .
  • Supplementary Data : Provide raw data, spectra (e.g., NMR, HPLC), and synthesis steps in supplementary materials to enable replication .

Q. What characterization methods are critical for confirming the identity and purity of this compound?

  • Methodological Guidance :

  • Spectroscopic Analysis : Use NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity. Compare results with published spectra for known analogs .
  • Elemental Analysis : Validate purity via elemental composition matching theoretical values (e.g., C, H, N analysis) .
  • Chromatographic Purity : Employ HPLC or GC with >95% purity thresholds, reporting retention times and mobile phase conditions .

Q. How can researchers identify knowledge gaps in existing literature on this compound?

  • Methodological Guidance :

  • Systematic Reviews : Use databases like PubMed or SciFinder with search terms such as "this compound synthesis," "bioactivity," and "mechanism." Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries .
  • Contradiction Mapping : Tabulate conflicting results (e.g., divergent IC₅₀ values) across studies and analyze variables like assay conditions or sample purity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Guidance :

  • Comparative Meta-Analysis : Normalize data using standardized units (e.g., µM for IC₅₀) and control for variables like cell lines or solvent effects .
  • Method Validation : Replicate conflicting studies under identical conditions, adjusting one variable at a time (e.g., pH, temperature) to isolate confounding factors .
  • Collaborative Verification : Partner with independent labs to cross-validate findings, ensuring methodological transparency .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound’s pharmacological effects?

  • Methodological Guidance :

  • Nonlinear Regression Models : Use four-parameter logistic (4PL) curves or Hill equations to model sigmoidal responses. Software like GraphPad Prism or R packages (e.g., drc) can automate fitting .
  • Bootstrap Resampling : Assess confidence intervals for EC₅₀ values to quantify uncertainty in small-sample studies .

Q. What strategies optimize the synthetic yield of this compound without compromising purity?

  • Methodological Guidance :

  • Reaction Parameter Screening : Use design-of-experiment (DoE) methodologies to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions .
  • Purification Techniques : Compare column chromatography vs. recrystallization efficiency. Monitor yield-purity trade-offs via HPLC at each step .

Data Integrity and Ethical Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

  • Methodological Guidance :

  • Validation Protocols : Re-run simulations with adjusted parameters (e.g., solvent models in DFT calculations) to align with empirical data .
  • Error Source Analysis : Tabulate potential errors (e.g., force field inaccuracies, instrumental drift) and quantify their impact .

Q. What ethical frameworks apply to in vivo studies involving this compound?

  • Methodological Guidance :

  • Institutional Approval : Submit protocols to ethics review boards (IRBs) detailing endpoints, humane endpoints, and statistical justification for animal numbers .
  • Data Transparency : Report negative results (e.g., toxicity at high doses) to avoid publication bias .

Interdisciplinary and Collaborative Research

Q. How can this compound research integrate computational chemistry and wet-lab experiments effectively?

  • Methodological Guidance :

  • Iterative Feedback Loops : Use molecular docking results to refine synthesis targets, then validate predictions via binding assays .
  • Shared Data Repositories : Store crystallographic data (e.g., CCDC entries) and spectral libraries in open-access platforms for cross-disciplinary use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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